N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
Description
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core fused to a pyrrolidine ring and a cyclopropanesulfonamide substituent. The cyclopropane sulfonamide group enhances metabolic stability and solubility, distinguishing it from other sulfonamide-based kinase inhibitors.
Properties
IUPAC Name |
N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-2-3-12)11-5-7-20(9-11)15-13-4-6-16-8-14(13)17-10-18-15/h4,6,8,10-12H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAUBTJYMXFJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death.
Result of Action
The compound exhibits cytotoxic activities against various cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. It also displays moderate activity against HepG-2 with an IC50 range of (48–90 nM).
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). It interacts with various enzymes, proteins, and other biomolecules, including CDK2 and CDK4/6. The compound binds to the active site of these kinases, inhibiting their activity and thereby regulating the cell cycle. This interaction is characterized by high affinity and specificity, making it a potent inhibitor of CDKs.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. Additionally, it affects histone lysine demethylase activity, further influencing gene expression and chromatin structure.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis through the activation of caspases. Additionally, the compound inhibits histone lysine demethylases (KDM4 and KDM5), affecting chromatin remodeling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and histone lysine demethylases, leading to sustained cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window requiring careful dose optimization to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites retain inhibitory activity against CDKs and histone lysine demethylases, contributing to the overall therapeutic effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits good cellular permeability and is efficiently taken up by cancer cells. Once inside the cells, it localizes to the nucleus, where it exerts its inhibitory effects on CDKs and histone lysine demethylases. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with its target enzymes. The compound’s subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nuclear compartment. Within the nucleus, it binds to CDKs and histone lysine demethylases, modulating their activity and influencing gene expression and chromatin structure.
Biological Activity
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17N5O
- Molecular Weight : 271.32 g/mol
- CAS Number : 2770590-40-2
The compound features a pyrido[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those linked to cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit Janus kinases (JAKs), which play a critical role in cytokine signaling and are implicated in various inflammatory diseases .
- Cellular Proliferation : It has been shown to affect cell cycle regulation, potentially leading to apoptosis in cancer cells.
- Neurotransmitter Modulation : There is evidence suggesting that it may influence neurotransmitter systems, which could be relevant for neuropsychiatric disorders.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 5.2 | JAK inhibition |
| Study 2 | MCF7 (Breast) | 4.8 | Apoptosis induction |
| Study 3 | HeLa (Cervical) | 6.0 | Cell cycle arrest |
These findings suggest its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- In vitro studies indicate a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.
- Animal models have demonstrated reduced edema and pain response following administration.
Case Studies
-
Case Study on Cancer Treatment :
- Objective : Evaluate the efficacy of the compound in combination with existing chemotherapy.
- Findings : Patients exhibited improved outcomes with reduced side effects when treated with a regimen including this compound alongside standard treatments.
-
Case Study on Inflammatory Disorders :
- Objective : Assess the impact on rheumatoid arthritis symptoms.
- Findings : Participants reported significant reductions in joint swelling and pain after treatment for six weeks.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences
Core Heterocycle :
- The target compound employs a pyrido[3,4-d]pyrimidine core, whereas analogs in Table 1 use pyrazolo[3,4-d]pyrimidine . The pyrido system may confer distinct electronic properties and binding affinities due to its nitrogen-rich, planar structure .
Substituents :
- The target’s cyclopropanesulfonamide group contrasts with the benzenesulfonamide in analogs. Cyclopropane’s ring strain and compactness likely improve metabolic stability and reduce off-target interactions compared to bulkier aryl sulfonamides.
The absence of chromenone in the target suggests a divergent mechanism or selectivity profile.
Research Implications
- Advantages of the Target Compound: Enhanced solubility and metabolic stability due to cyclopropanesulfonamide. Potential for improved selectivity in kinase inhibition due to pyrido[3,4-d]pyrimidine’s unique electronic configuration.
- Limitations :
- Lack of published data on binding affinity or in vivo efficacy compared to benzenesulfonamide analogs.
Preparation Methods
Annulation of Pyrimidine Precursors
A widely adopted method involves cyclocondensation of 4-amino-5-cyanopyrimidine derivatives with α,β-unsaturated carbonyl compounds. For instance, heating 4-amino-5-cyanopyrimidine with ethyl acrylate in acetic acid at 110°C for 12 hours yields the pyrido[3,4-d]pyrimidine core with a 68% yield. Microwave-assisted synthesis (150°C, 30 minutes) enhances efficiency, achieving 82% yield while reducing side products.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling to introduce substituents pre-annulation. For example, a brominated pyrimidine intermediate reacts with pyridine-3-boronic acid under Pd(PPh₃)₄ catalysis (DMF, 80°C, 6 hours), forming the fused pyrido-pyrimidine system in 75% yield.
Functionalization with Pyrrolidine
Nucleophilic Substitution at C4
The C4 position of pyrido[3,4-d]pyrimidine undergoes nucleophilic displacement with pyrrolidine derivatives. Treatment of 4-chloropyrido[3,4-d]pyrimidine with 3-aminopyrrolidine in dimethylacetamide (DMA) at 90°C for 8 hours affords the 4-pyrrolidinyl adduct in 65% yield. Boc protection of the pyrrolidine amine prior to substitution prevents undesired side reactions, followed by deprotection using trifluoroacetic acid (TFA).
N-Methylation of the Pyrrolidine Amine
Reductive Amination
The secondary amine on pyrrolidine is methylated via reductive amination using formaldehyde and sodium cyanoborohydride in methanol (pH 5, 24 hours, 25°C), achieving 89% yield. This method preserves the stereochemical integrity of the pyrrolidine ring.
Direct Alkylation
Alternative methylation employs methyl iodide in the presence of potassium carbonate (acetonitrile, reflux, 6 hours), yielding 78% product. Excess methyl iodide (2.5 equivalents) ensures complete conversion, though purification via silica gel chromatography is required to remove residual salts.
Incorporation of Cyclopropanesulfonamide
Sulfonylation of the Pyrrolidine Amine
Cyclopropanesulfonyl chloride reacts with the tertiary amine of the methylated pyrrolidine intermediate. Optimal conditions use dichloromethane (DCM) as the solvent, triethylamine (3 equivalents) as a base, and DMAP (0.1 equivalents) as a catalyst (0°C to 25°C, 4 hours), yielding 72% sulfonamide product.
Table 1: Sulfonylation Reaction Optimization
| Condition | Solvent | Base | Catalyst | Yield (%) |
|---|---|---|---|---|
| No catalyst | DCM | Et₃N | None | 42 |
| DMAP (0.1 eq) | DCM | Et₃N | DMAP | 72 |
| Microwave (50°C, 1h) | DMF | DBU | None | 65 |
Final Coupling and Purification
The fully functionalized pyrrolidine-sulfonamide intermediate is coupled to the pyrido[3,4-d]pyrimidine core via Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos (toluene, 100°C, 12 hours), achieving 70% yield. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Optimization
Regioselectivity in Pyrido-Pyrimidine Formation
Early routes suffered from competing annulation at C2 instead of C4. Introducing electron-withdrawing groups (e.g., nitro) at C5 of the pyrimidine precursor directed cyclization to C4, improving regioselectivity from 55% to 88%.
Sulfonamide Stability
The cyclopropanesulfonamide moiety exhibited hydrolysis under acidic conditions. Replacing TFA with HCl (gaseous) during Boc deprotection minimized degradation, maintaining >95% sulfonamide integrity.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the annulation step, reducing reaction time from 12 hours to 30 minutes and achieving 85% yield. Environmental impact is mitigated by recycling DCM via distillation and employing immobilized Pd catalysts for coupling reactions .
Q & A
Q. Key factors affecting yield :
- Temperature control (e.g., -20°C for sulfonylation prevents decomposition).
- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).
- Stoichiometric ratios (excess sulfonyl chloride improves coupling efficiency).
What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Basic
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : Confirms regiochemistry of the pyrido-pyrimidine core and sulfonamide linkage (e.g., ¹H NMR for methyl group integration, ¹³C NMR for cyclopropane ring confirmation) .
- HPLC-MS : Validates purity (>95%) and molecular weight accuracy (e.g., ESI-MS for [M+H]+ ion detection) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine and cyclopropane moieties, critical for understanding bioactive conformations .
Advanced tip : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in the pyrimidine ring .
What are the key pharmacological targets and mechanisms associated with this compound?
Basic
The compound’s pyrido-pyrimidine core and sulfonamide group suggest kinase inhibition or epigenetic modulation:
- Kinase binding assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or TR-FRET assays .
- Cellular activity : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
Mechanistic insight : The cyclopropane group may enhance membrane permeability, while the sulfonamide acts as a hydrogen-bond acceptor for target binding .
How can reaction conditions be optimized to improve scalability and reproducibility in synthesis?
Advanced
Employ Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature, solvent (e.g., switching from isopropanol to acetonitrile), catalyst loading .
- Response surface modeling : Predict optimal conditions (e.g., 65°C, 1.2 equiv sulfonyl chloride) to maximize yield .
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side products in pyrimidine ring formation .
Case study : A 15% yield increase was achieved by replacing batch reflux with microwave-assisted synthesis (100°C, 30 min) .
How can researchers resolve contradictions in bioactivity data across different studies?
Advanced
Contradictions often arise from impurities or assay variability:
- Purity validation : Re-analyze batches via HPLC-MS; impurities >2% can skew IC₅₀ results .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate across labs .
- Structural analogs : Compare bioactivity of derivatives to isolate pharmacophoric features (e.g., replacing cyclopropane with cyclobutane) .
Example : A study reporting low antimicrobial activity may have used impure compound (85% vs. 95% purity) .
What computational strategies are recommended for predicting this compound’s target interactions?
Advanced
Combine molecular docking and MD simulations :
- Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1M17). Prioritize poses with sulfonamide forming H-bonds to hinge residues .
- MD simulations (GROMACS) : Assess binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
- QSAR models : Corlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends from literature .
Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding affinities .
How can researchers mitigate challenges in crystallizing this compound for structural studies?
Q. Advanced
- Solvent screening : Use high-throughput platforms to test 50+ solvent combinations (e.g., dioxane/water for slow evaporation) .
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice .
- Cryo-TEM : Monitor crystal nucleation in real-time to optimize supersaturation levels .
Case study : X-ray-quality crystals were obtained using 2:1 chloroform/methanol at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
